Scientific Field: Bioorganic Chemistry and Molecular Pharmacology
Summary of Application: This compound is used in the synthesis of PMOs, which are synthetic analogs of DNA or RNA designed to modulate gene expression.
Methods of Application: The synthesis involves the stepwise addition of nucleoside phosphoramidites to a growing oligomer chain, typically on a solid support using automated synthesizers.
Results Summary: The resulting PMOs have been shown to effectively bind to target RNA sequences, leading to the modulation of gene expression in various therapeutic contexts .
Scientific Field: Molecular Diagnostics and Chemical Biology
Summary of Application: The compound serves as a precursor for the synthesis of fluorescently labeled probes used in diagnostic assays.
Methods of Application: Fluorescent dyes are conjugated to the compound, which is then incorporated into oligonucleotides that specifically bind to target nucleic acid sequences.
Results Summary: These probes have been utilized in real-time PCR and other nucleic acid-based diagnostic tests, providing high specificity and sensitivity .
Scientific Field: Cancer Biology and Gerontology
Summary of Application: The compound is investigated for its potential to inhibit telomerase, an enzyme that is often upregulated in cancer cells.
Methods of Application: It is used to create small molecules that mimic the substrate of telomerase, thereby competitively inhibiting the enzyme’s activity.
Results Summary: Studies have indicated that such inhibitors can limit the replicative capacity of cancer cells, offering a promising avenue for cancer therapy .
Scientific Field: Nanotechnology and Drug Delivery
Summary of Application: The compound is explored as a component of nanoparticle systems designed to deliver nucleic acids into cells.
Methods of Application: Nanoparticles containing the compound are formulated to encapsulate nucleic acids and facilitate their uptake by cells through endocytosis.
Results Summary: These delivery systems have shown potential in enhancing the cellular uptake and expression of therapeutic nucleic acids .
Scientific Field: Structural Biology and Biophysics
Summary of Application: The compound is used to study the stabilization of G-quadruplex structures, which have implications in the regulation of gene expression.
Methods of Application: Derivatives of the compound are synthesized and their interactions with G-quadruplexes are analyzed using techniques like circular dichroism and NMR spectroscopy.
Results Summary: Findings suggest that certain derivatives can stabilize G-quadruplexes, which may influence the transcriptional control of oncogenes .
Scientific Field: Molecular Medicine and Therapeutics
Summary of Application: The compound is utilized in the design of antisense oligonucleotides (ASOs) that can selectively bind to and degrade disease-causing mRNA.
Methods of Application: ASOs containing the compound are synthesized and tested for their ability to hybridize with target mRNA sequences, leading to RNAse H-mediated degradation.
Results Summary: In vitro and in vivo studies have demonstrated the efficacy of these ASOs in reducing the levels of specific mRNAs, providing a targeted approach to treat genetic disorders .
2-(2-Amino-6-oxohydropurin-9-yl)-4-phenylcarbonyloxy-5-(phenylcarbonyloxymethyl)oxolan-3-yl benzoate is a complex organic compound that belongs to the class of purine nucleosides. Its chemical structure features a purine base linked to a sugar moiety, specifically an oxolane (furanose) derivative, which is further substituted with various functional groups. The compound is characterized by its molecular formula and an average molecular weight of approximately 440.45 g/mol. The presence of multiple aromatic rings and functional groups suggests potential for diverse biological activities.
The chemical reactivity of 2-(2-Amino-6-oxohydropurin-9-yl)-4-phenylcarbonyloxy-5-(phenylcarbonyloxymethyl)oxolan-3-yl benzoate can be attributed to its functional groups, particularly the amino and carbonyl groups. Potential reactions include:
Preliminary studies suggest that 2-(2-Amino-6-oxohydropurin-9-yl)-4-phenylcarbonyloxy-5-(phenylcarbonyloxymethyl)oxolan-3-yl benzoate may exhibit significant biological activities, including:
The synthesis of 2-(2-Amino-6-oxohydropurin-9-yl)-4-phenylcarbonyloxy-5-(phenylcarbonyloxymethyl)oxolan-3-yl benzoate typically involves several steps:
The compound has potential applications in various fields:
Interaction studies are crucial for understanding how 2-(2-Amino-6-oxohydropurin-9-yl)-4-phenylcarbonyloxy-5-(phenylcarbonyloxymethyl)oxolan-3-yl benzoate interacts with biological systems:
Several compounds share structural similarities with 2-(2-Amino-6-oxohydropurin-9-yl)-4-phenylcarbonyloxy-5-(phenylcarbonyloxymethyl)oxolan-3-yl benzoate, including:
Compound Name | Structure Type | Key Features |
---|---|---|
2-Amino-Adenosine | Purine Nucleoside | Involved in energy transfer |
6-Mercaptopurine | Purine Analog | Anticancer agent targeting DNA synthesis |
Acyclovir | Antiviral Nucleoside | Used in herpes virus treatment |
The uniqueness of 2-(2-Amino-6-oxohydropurin-9-yl)-4-phenylcarbonyloxy-5-(phenylcarbonyloxymethyl)oxolan-3-yl benzoate lies in its intricate structure that combines multiple functional groups which may enhance its biological activity compared to simpler analogs like 2-Amino-Adenosine.